molecular formula C7H6ClN3 B1590541 2-(Chloromethyl)imidazo[1,2-a]pyrazine CAS No. 57937-60-7

2-(Chloromethyl)imidazo[1,2-a]pyrazine

Cat. No. B1590541
CAS RN: 57937-60-7
M. Wt: 167.59 g/mol
InChI Key: SKJIVBIGHKSAHU-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)imidazo[1,2-a]pyrazine” is a chemical compound with the CAS Number: 57937-60-7 . It has a molecular weight of 167.6 . It is a versatile scaffold in organic synthesis and drug development .


Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines has been reported . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .


Molecular Structure Analysis

The InChI code for “2-(Chloromethyl)imidazo[1,2-a]pyrazine” is 1S/C7H6ClN3/c8-3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H,3H2 . The different rotameric conformations of imidazo[1,2-a]pyrazine have been synthesized and characterized by means of different experimental techniques, such as NMR, FTIR, and absorption spectroscopy and quantum chemical calculations .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine is known for its reactivity and multifarious biological activity . The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition .


Physical And Chemical Properties Analysis

“2-(Chloromethyl)imidazo[1,2-a]pyrazine” is a yellow solid . It has a boiling point of 110 (dec.) .

Scientific Research Applications

Synthesis and Reactivity

2-(Chloromethyl)imidazo[1,2-a]pyrazine is a key scaffold in organic synthesis, offering a versatile foundation for the development of compounds with various biological activities. Its reactivity, influenced by the pattern and position of substitution, has led to significant advancements in synthetic methodologies. This has opened avenues for future developments in the field, highlighting its importance in drug development and chemical synthesis (Richa Goel, Vijay Luxami, Kamaldeep Paul, 2015).

Medicinal Chemistry and Drug Development

In medicinal chemistry, 2-(Chloromethyl)imidazo[1,2-a]pyrazine derivatives have shown potential in various therapeutic areas. Their modification and hybridization with other bioactive moieties lead to compounds with enhanced biological activities, such as anticancer properties. For instance, the hybridization of pyrazoline and benzimidazole derivatives, incorporating 2-(Chloromethyl)imidazo[1,2-a]pyrazine, resulted in novel compounds with significant α-glucosidase inhibition activity, demonstrating potential anti-diabetic applications (Farhat Ibraheem et al., 2020).

Green Chemistry and Sustainable Synthesis

The molecule serves as a building block in green chemistry, facilitating the synthesis of imidazo[1,2-a]pyridines/pyrazines/pyrimidines under eco-friendly conditions. Catalyst-free annulation reactions under microwave irradiation in water-isopropanol mixtures exemplify efficient, sustainable synthetic routes. This approach not only simplifies the synthesis process but also contributes to the expansion of molecular diversity in an environmentally benign manner, with certain derivatives showing promising anti-inflammatory and antimicrobial activities (R. N. Rao et al., 2018).

Anticancer Research

The exploration of 2-(Chloromethyl)imidazo[1,2-a]pyrazine in anticancer research has led to the synthesis of compounds that integrate this scaffold with other cancer-targeting units, such as coumarin. Arylated imidazo[1,2-a]pyrazine–coumarin hybrids, for example, have been synthesized and shown to possess in vitro antitumor activities, demonstrating the potential of 2-(Chloromethyl)imidazo[1,2-a]pyrazine derivatives in cancer therapy (Richa Goel, Vijay Luxami, Kamaldeep Paul, 2015).

Safety And Hazards

The safety information available indicates that “2-(Chloromethyl)imidazo[1,2-a]pyrazine” should be stored at 2-8C . The MSDS for this compound can be found at the provided link .

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .

properties

IUPAC Name

2-(chloromethyl)imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJIVBIGHKSAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482103
Record name 2-(Chloromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)imidazo[1,2-a]pyrazine

CAS RN

57937-60-7
Record name 2-(Chloromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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